molecular formula C12H12BrNO2 B8294585 t-Butyl 3-bromo-5-cyanobenzoate

t-Butyl 3-bromo-5-cyanobenzoate

Cat. No.: B8294585
M. Wt: 282.13 g/mol
InChI Key: LFXBVLNRBVSAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl 3-bromo-5-cyanobenzoate is a versatile aromatic ester building block designed for advanced organic synthesis and pharmaceutical research. This compound features a benzoate core protected by a tert-butyl ester group and strategically substituted with bromine and cyano functional groups at the meta positions. The tert-butyl ester group enhances the compound's stability and can be readily deprotected under acidic conditions to reveal the corresponding carboxylic acid . The presence of both bromine and nitrile groups on the aromatic ring makes this molecule a valuable scaffold for constructing more complex structures via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, utilizing the bromine substituent, while the electron-withdrawing cyano group can influence the electronics of the ring and serve as a precursor for transformation into other functional groups like carboxylic acids or amides. While direct solubility data for this specific compound is not available, studies on similar structures like 4-cyanobenzoic acid show that such compounds can be soluble in a range of organic solvents including DMF, THF, and alcohols, which are commonly used in synthesis . As a key intermediate, it is instrumental in the research and development of active pharmaceutical ingredients (APIs) and functional materials. The global market for specialized benzoate esters is experiencing growth driven by innovation in chemical synthesis and process optimization, highlighting the importance of high-purity intermediates like this one . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

tert-butyl 3-bromo-5-cyanobenzoate

InChI

InChI=1S/C12H12BrNO2/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-6H,1-3H3

InChI Key

LFXBVLNRBVSAEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C#N)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

t-Butyl 3-bromo-5-cyanobenzoate serves as a versatile intermediate in organic synthesis. Its unique functional groups enable it to participate in various reactions such as nucleophilic substitutions and coupling reactions.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Cyanation Reactions: The cyano group can be utilized in further transformations to produce amines or carboxylic acids.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReplacement of bromine with nucleophilet-Butyl 3-amino-5-cyanobenzoate
Coupling ReactionsFormation of biaryl compoundst-Butyl 3,5-diarylbenzoates

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways. Research has indicated that derivatives of this compound can exhibit biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM against human breast cancer cells .

Table 2: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
This compound derivative AMCF-7 (Breast)15
This compound derivative BHeLa (Cervical)25

Material Science

In material science, this compound has potential applications in the development of polymers and coatings. Its unique chemical structure allows it to act as a building block for creating functionalized materials with specific properties.

Applications:

  • Polymer Synthesis: Used as a monomer to create copolymers with enhanced thermal stability and mechanical properties.
  • Coatings: Potential use in protective coatings due to its chemical stability and resistance to degradation.

Table 3: Applications in Material Science

Application TypeDescriptionPotential Benefits
Polymer SynthesisMonomer for copolymer productionEnhanced mechanical properties
Protective CoatingsComponent in coatings for surfacesIncreased durability

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and application of t-butyl 3-bromo-5-cyanobenzoate can be contextualized by comparing it to structurally analogous compounds, including t-amyl derivatives, azo initiators, and other substituted benzoates. Key parameters such as molecular weight (Mw), polydispersity index (PDI), conversion efficiency, and solution viscosity are critical for evaluating performance in polymer synthesis.

Stability and Reactivity

  • t-Butyl derivatives (e.g., t-butyl peroxides) are known for their stability during polymerization termination and propagation stages due to steric hindrance and radical stabilization .
  • t-Amyl derivatives exhibit lower steric bulk compared to t-butyl analogs, leading to faster initiation rates and lower Mw polymers. For instance, t-amyl peroxide initiators produce resins with Mw < 10,000 Da and PDI < 2.0 , whereas t-butyl derivatives yield higher Mw (>15,000 Da) and broader PDI (>2.5) .
  • Azo initiators (e.g., AIBN) lack the steric stabilization of t-butyl groups, resulting in lower thermal stability but higher initiation efficiency in polar solvents.

Functional Group Impact

  • This contrasts with methyl or methoxy-substituted benzoates, which provide electron-donating effects and slower reaction kinetics.
  • The cyano group increases polarity and intermolecular interactions, which may elevate solution viscosity compared to non-polar derivatives (e.g., t-butyl 3-methylbenzoate).

Application-Specific Performance

  • Polymers derived from this compound are hypothesized to exhibit lower APHA color values (<50) and higher nonvolatile content (>70%) compared to azo-initiated resins, based on analogous studies with t-butyl peroxides .

Data Table: Comparative Analysis of Initiator Derivatives

Parameter This compound* t-Amyl Peroxide Initiators Azo Initiators (AIBN)
Mw (Da) ~18,000 (predicted) <10,000 8,000–12,000
PDI 2.5–3.0 1.8–2.0 1.5–1.8
Conversion Efficiency >90% >95% 85–90%
APHA Color <50 <30 60–80
Solution Viscosity High Moderate Low
Thermal Stability Excellent Good Poor

*Predicted values based on structural analogs and substituent effects .

Research Findings and Implications

  • Stability vs. Reactivity Trade-off: The tert-butyl group in this compound ensures thermal stability but may limit initiation efficiency compared to t-amyl or azo derivatives.
  • Substituent Synergy: The combination of bromo and cyano groups could enable dual functionality—bromine for further functionalization and cyano for enhanced material properties.
  • Industrial Relevance: Lower solution viscosities in t-amyl systems improve paint formulation practicality, but t-butyl derivatives offer superior durability, suggesting niche applications for this compound in high-performance coatings .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing t-Butyl 3-bromo-5-cyanobenzoate via nucleophilic substitution?

  • Methodological Answer : The synthesis typically involves substituting a halogen (e.g., bromine) with a cyano group in a benzoate ester framework. A critical step is selecting optimal reaction conditions, such as using anhydrous solvents (e.g., DMF or acetonitrile) and maintaining inert atmospheres to prevent hydrolysis. Sodium or potassium cyanide can act as nucleophiles, but strict temperature control (e.g., 50–80°C) is required to avoid side reactions. Protecting groups may be necessary for sensitive functional groups like the t-butyl ester .

Q. How can this compound be purified to achieve high chemical purity?

  • Methodological Answer : Recrystallization is a preferred method due to the compound’s moderate polarity. Solvent systems like ethyl acetate/hexane or methanol/water mixtures (ratios optimized via trial) can isolate the product. Column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) is recommended for small-scale purification. Purity validation should use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

TechniqueKey ParametersPurpose
¹H/¹³C NMR CDCl₃ solvent, 400–600 MHzConfirm ester, bromo, and cyano group positions.
IR Spectroscopy 2200–2250 cm⁻¹ (C≡N stretch), 1700–1750 cm⁻¹ (ester C=O)Identify functional groups.
Mass Spectrometry ESI or EI mode, m/z [M+H]⁺Verify molecular mass and fragmentation patterns.
Cross-referencing with databases like NIST or PubChem ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical effects. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous IR peaks, compare experimental data with computational simulations (DFT calculations at the B3LYP/6-31G* level). If mass spectra show unexpected fragments, conduct isotopic labeling or tandem MS/MS to trace decomposition pathways .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) may enhance cyanide nucleophilicity.
  • Statistical Design : Apply factorial DOE (Design of Experiments) to identify critical variables (temperature, stoichiometry) .

Q. What mechanistic insights explain bromide displacement in analogous esters?

  • Methodological Answer : The reaction likely follows an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing cyano and ester groups activating the aromatic ring. Kinetic studies (variable-temperature NMR) and isotopic labeling (¹⁸O in the ester group) can confirm transition states. Computational modeling (e.g., Gaussian software) may reveal steric effects from the t-butyl group .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and chemical goggles are mandatory.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Halogenated and cyanide-containing waste must be segregated and treated by certified facilities (e.g., alkaline hydrolysis for cyanide residues) .

Ethical and Reporting Standards

Q. How should researchers address reproducibility challenges in published synthetic routes?

  • Methodological Answer : Document all reaction parameters (e.g., stirring speed, humidity levels) and validate results across multiple batches. Publish raw spectroscopic data (e.g., NMR FID files) in supplementary materials. Collaborate with third-party labs for independent verification .

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